molecular formula C15H13N3O2 B504920 N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide

N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide

Cat. No.: B504920
M. Wt: 267.28g/mol
InChI Key: QPAXFRZHXOCFQA-UHFFFAOYSA-N
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Description

N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide is a chemical compound with the molecular formula C15H13N3O2 It is known for its unique structure, which includes a pyridine ring and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide typically involves the reaction of 2-aminopyridine with trans-β-nitrostyrene in the presence of a catalyst. One method utilizes a bimetallic metal-organic framework (MOF) catalyst, such as Fe2Ni-BDC, under optimal conditions. The reaction is carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with an isolated yield of 82% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of metal-organic frameworks and other catalytic systems in large-scale synthesis could be explored for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide is unique due to its combination of a pyridine ring and a benzoxazole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28g/mol

IUPAC Name

N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)propanamide

InChI

InChI=1S/C15H13N3O2/c1-2-14(19)17-11-3-4-13-12(9-11)18-15(20-13)10-5-7-16-8-6-10/h3-9H,2H2,1H3,(H,17,19)

InChI Key

QPAXFRZHXOCFQA-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3

Origin of Product

United States

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